

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allylphenol

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Compound of Interest

Compound Name: 2-Allylphenol

CAS No.: 1745-81-9

Cat. No.: B1664045

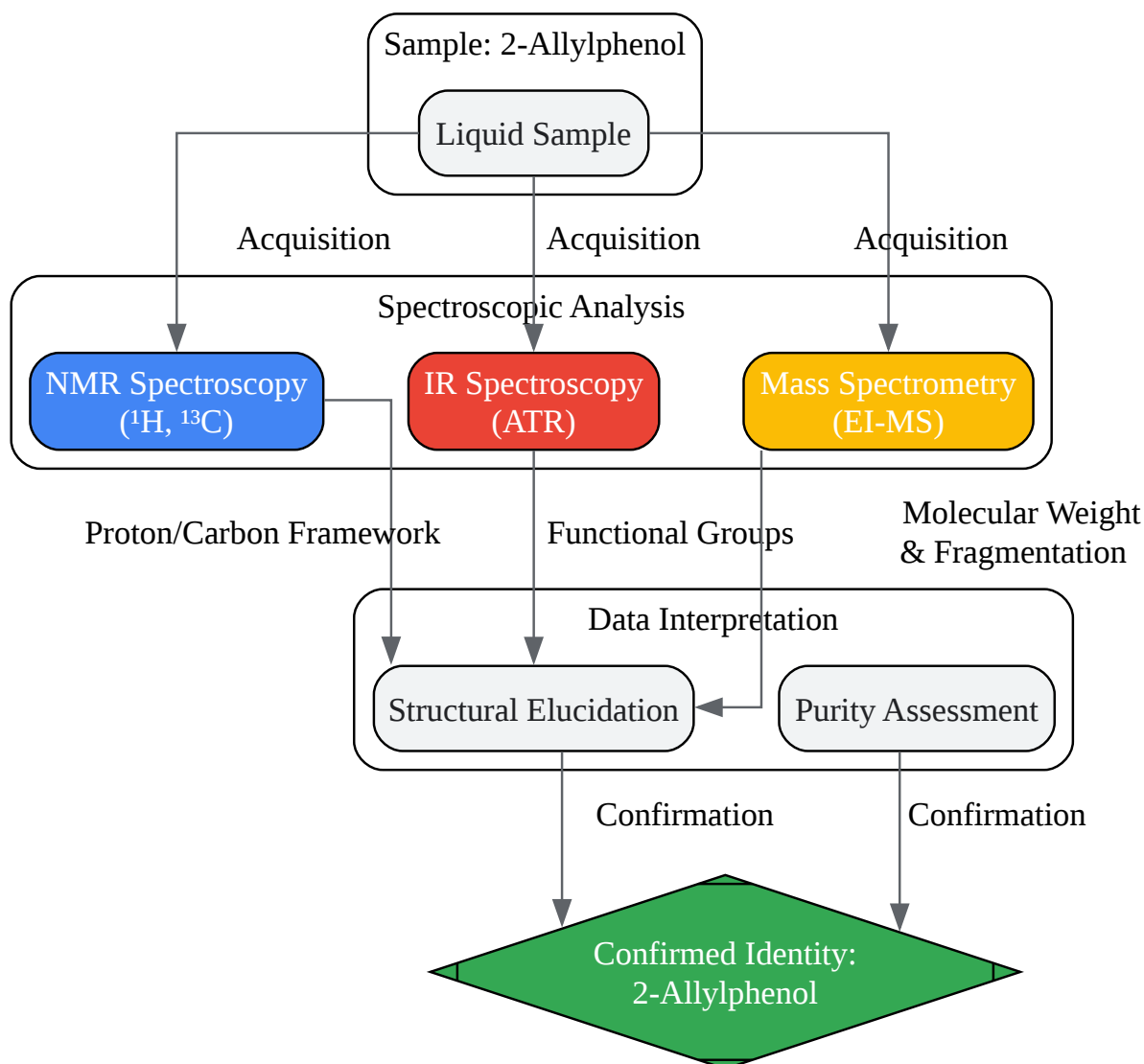
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This guide provides a comprehensive analysis of the spectroscopic data for **2-Allylphenol** (CAS No. 1745-81-9), a key intermediate in chemical synthesis and a molecule of interest in agrochemical and pharmaceutical research.^{[1][2]} As researchers and drug development professionals, understanding the structural nuances of such molecules is paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for unequivocal structure elucidation and purity assessment. This document moves beyond a simple data repository, offering insights into the causality behind experimental interpretation and providing a self-validating framework for the characterization of **2-Allylphenol**.

Molecular Structure and Analytical Overview

2-Allylphenol is a phenol derivative with an allyl group substituted at the ortho position of the benzene ring.^[1] Its molecular formula is $C_9H_{10}O$, corresponding to a molecular weight of approximately 134.18 g/mol. The unique arrangement of a hydroxyl group, an aromatic ring, and a terminal alkene gives rise to a distinct spectroscopic fingerprint, which we will explore in detail.

The analytical workflow for characterizing a liquid sample like **2-Allylphenol** involves a multi-technique approach to unambiguously confirm its covalent structure.



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Caption: Analytical workflow for the structural confirmation of **2-Allylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. For **2-Allylphenol**, it allows us to map the carbon and proton

framework, confirming the ortho-substitution pattern and the integrity of the allyl group.

Experimental Rationale: The standard solvent for this analysis is deuterated chloroform (CDCl_3), as it is an excellent solvent for **2-Allylphenol** and has a well-defined residual solvent peak that does not interfere with the analyte signals.[3][4]

^1H NMR Spectroscopy Data

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of **2-Allylphenol** can be divided into three key regions: the aromatic region, the olefinic region, and the aliphatic region.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
Aromatic (4H)	7.13 - 6.78	Multiplet	4H	-
Olefinic (-CH=)	5.97	Multiplet	1H	-
Phenolic (-OH)	5.40	Singlet (broad)	1H	-
Olefinic (=CH ₂)	5.11	Multiplet	2H	-
Allylic (-CH ₂ -)	3.38	Doublet	2H	-

Data sourced from ChemicalBook based on a 90 MHz spectrum in CDCl_3 . [4][5]

Expert Interpretation:

- The complex multiplet between 6.78 and 7.13 ppm is characteristic of a 1,2-disubstituted (ortho) benzene ring.
- The downfield signal at 5.97 ppm corresponds to the internal proton of the allyl group, split by both the adjacent allylic and terminal vinylic protons.

- The phenolic -OH proton at 5.40 ppm typically appears as a broad singlet due to hydrogen bonding and chemical exchange; its position can vary with concentration and temperature.
- The signals at 5.11 ppm and 3.38 ppm confirm the presence of the terminal alkene and the allylic methylene bridge, respectively.

Allylic (-CH₂-)
3.38 ppm

Olefinic (=CH₂)
5.11 ppm

Phenolic (-OH)
5.40 ppm

Olefinic (-CH=)
5.97 ppm

Aromatic (4H)
7.13 - 6.78 ppm

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Caption: ¹H NMR assignments for **2-Allylphenol**.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For **2-Allylphenol**, nine distinct signals are expected and observed.

Carbon Type	Chemical Shift (δ) ppm
Aromatic (C-OH)	153.2
Olefinic (-CH=)	137.1
Aromatic (CH)	130.5
Aromatic (CH)	127.8
Aromatic (C-Allyl)	124.2
Aromatic (CH)	121.2
Aromatic (CH)	116.0
Olefinic (=CH ₂)	115.8
Allylic (-CH ₂)	34.7

Reference data obtained from the Spectral Database for Organic Compounds (SDBS).

Expert Interpretation:

- The signal at 153.2 ppm is characteristic of a phenolic carbon atom, shifted downfield due to the deshielding effect of the attached oxygen.
- The six aromatic carbons appear between 116.0 and 153.2 ppm, consistent with a substituted benzene ring.
- The three carbons of the allyl group are clearly identified at 137.1 ppm (-CH=), 115.8 ppm (=CH₂), and 34.7 ppm (-CH₂-). The aliphatic carbon signal is distinctly upfield, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Rationale: Attenuated Total Reflectance (ATR) is the preferred technique for a liquid sample like **2-Allylphenol** as it requires minimal sample preparation and provides high-

quality, reproducible spectra.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~3400	Strong, Broad	O-H Stretch	Phenolic -OH
~3080	Medium	=C-H Stretch	Aromatic & Vinylic C-H
~2980, 2920	Medium	-C-H Stretch	Allylic C-H
~1640	Medium	C=C Stretch	Alkene
~1600, 1485	Strong	C=C Stretch	Aromatic Ring
~1230	Strong	C-O Stretch	Phenolic C-O
~915	Strong	=C-H Bend	Alkene (out-of-plane)
~750	Strong	C-H Bend	Ortho-disubstituted Aromatic

Characteristic absorption values sourced from NIST Chemistry WebBook and standard IR correlation tables.[6]
[7]

Expert Interpretation:

- The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹, which is definitive proof of the hydroxyl (-OH) group.
- The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the hybrid nature of the molecule.
- The strong band at ~750 cm⁻¹ is a highly reliable indicator of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.

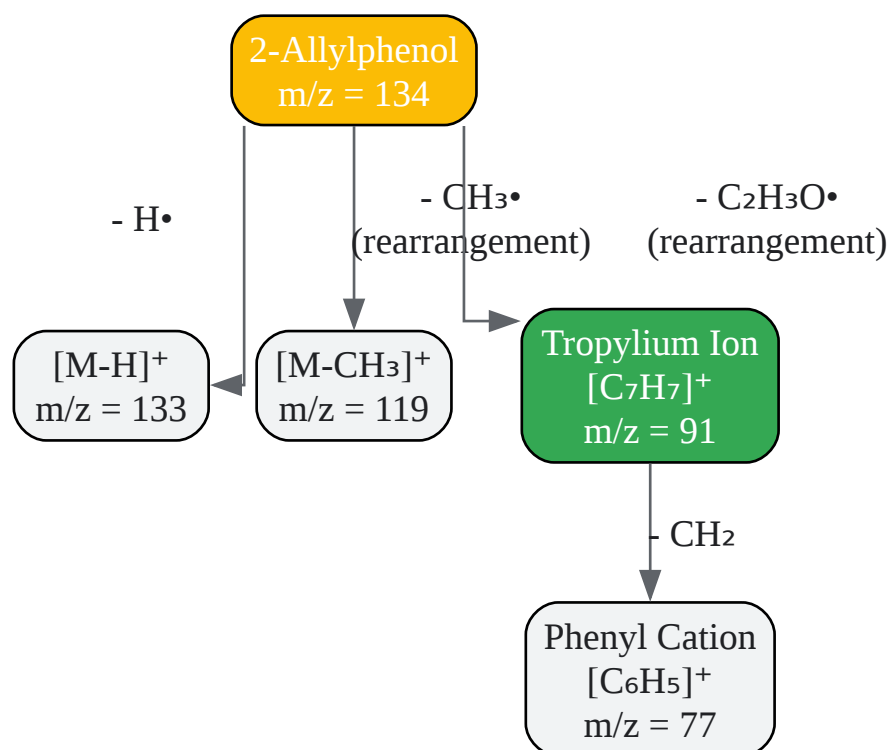
Experimental Rationale: Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, making it ideal for the structural confirmation of small organic molecules like **2-Allylphenol**. The resulting mass spectrum is highly reproducible and suitable for library matching.^[6]

The mass spectrum of **2-Allylphenol** shows a prominent molecular ion peak (M^+) at $m/z = 134$, confirming its molecular weight.^{[4][6]}

m/z	Relative Intensity (%)	Proposed Fragment
134	100	$[C_9H_{10}O]^+$ (Molecular Ion, M^+)
133	38.5	$[M-H]^+$
119	36.3	$[M-CH_3]^+$ (after rearrangement)
115	45.9	$[M-H-H_2O]^+$
107	31.7	$[M-C_2H_3]^+$ (loss of vinyl)
91	73.7	$[C_7H_7]^+$ (Tropylium ion)
77	62.7	$[C_6H_5]^+$ (Phenyl cation)

Fragmentation data sourced from NIST WebBook and ChemicalBook.^{[4][6]}

Expert Interpretation: The fragmentation is dominated by processes that lead to stable aromatic cations. The base peak at $m/z=134$ corresponds to the intact molecular ion. A significant peak at $m/z=91$ is characteristic of a benzyl-type rearrangement, forming the stable tropylium ion. This fragmentation pattern provides strong corroborating evidence for the overall molecular structure.



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Caption: Proposed EI-MS fragmentation pathway for **2-Allylphenol**.

Standard Operating Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Protocol 1: NMR Sample Preparation

- Place approximately 10-20 mg of the **2-Allylphenol** liquid sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Cap the NMR tube and invert several times to ensure a homogeneous solution.
- Insert the tube into the NMR spectrometer spinner and place it in the instrument.
- Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

Protocol 2: ATR-IR Spectroscopy

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
- Record a background spectrum of the clean, empty crystal.
- Place a single drop of **2-Allylphenol** directly onto the center of the ATR crystal.
- Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio this against the background spectrum.

Protocol 3: GC-MS Analysis (EI)

- Prepare a dilute solution of **2-Allylphenol** (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Inject 1 μ L of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- The sample is vaporized and separated on the GC column (a standard non-polar column like a DB-5 is suitable).
- As the **2-Allylphenol** elutes from the column, it enters the MS ion source where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.
- The mass analyzer separates the resulting ions by their mass-to-charge ratio, and the detector records the spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of **2-Allylphenol**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy verifies the presence of key functional groups, notably the phenolic -OH and the allyl C=C bond. Finally, Mass Spectrometry confirms the correct molecular weight and provides a characteristic fragmentation pattern consistent with

the proposed structure. This integrated spectroscopic profile serves as a reliable reference for researchers in quality control, synthesis validation, and further developmental studies.

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